molecular formula C10H4F3NS B2447745 4-(Trifluoromethyl)benzothiophene-2-carbonitrile CAS No. 2115333-67-8

4-(Trifluoromethyl)benzothiophene-2-carbonitrile

Cat. No.: B2447745
CAS No.: 2115333-67-8
M. Wt: 227.2
InChI Key: WWHKANFCQRDJBZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C10H4F3NS and a molecular weight of 227.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzothiophene ring, which is further substituted with a carbonitrile group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzothiophene-2-carbonitrile can be achieved through several methods. One common approach involves the direct trifluoromethylation of benzo[b]thiophene. this method is not highly selective and can yield a mixture of trifluoromethylated products .

Another method involves the use of bromotrifluoromethane in a photochemical reaction, which also results in a mixture of trifluoromethylated benzo[b]thiophenes . The reaction conditions typically involve the use of light and a suitable solvent to facilitate the photochemical reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to improve yield and selectivity. These methods often utilize advanced techniques such as catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)benzothiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonitrile group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzothiophene: A derivative with a fluorine atom instead of a trifluoromethyl group.

    4-(Methylthio)-1-(trifluoromethyl)benzene: A compound with a methylthio group instead of a carbonitrile group.

Uniqueness

4-(Trifluoromethyl)benzothiophene-2-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the carbonitrile group allows for versatile chemical modifications.

Properties

IUPAC Name

4-(trifluoromethyl)-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3NS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHKANFCQRDJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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